2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid
Description
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-10-7-6-8-4-2-3-5-9(8)11(10)12(14)13(15)16/h2-7,12,14H,1H3,(H,15,16) |
InChI Key |
HZIVDDYYCAXHEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Context
- Compound Name: 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid
- Structural Features: This compound features a naphthalene ring substituted with a methoxy group at the 2-position and a hydroxyacetic acid moiety attached at the 1-position of the naphthalene ring.
- Relevance: It is structurally related to derivatives of naproxen and other naphthylacetic acid analogs, which have pharmaceutical significance, especially in anti-inflammatory and analgesic applications.
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of this compound generally involves the following key steps:
- Starting Material: Typically begins from 2-methoxynaphthalene derivatives or 2-methoxynaphthaldehyde.
- Functionalization: Introduction of the hydroxyacetic acid side chain at the 1-position of the naphthalene ring.
- Oxidation and Hydroxylation: Conversion of intermediate alcohols or halogenated precursors to the hydroxyacetic acid functionality.
This compound can be synthesized by adapting methods used for related naphthylacetic acids and their hydroxy derivatives.
Specific Synthetic Routes
Grignard Reaction Followed by Oxidation
- Step 1: Grignard Reaction
6-Methoxy-2-naphthaldehyde is reacted with methylmagnesium bromide to form the corresponding secondary alcohol intermediate. - Step 2: Oxidation
The alcohol is oxidized to the carboxylic acid using strong oxidants such as potassium permanganate or chromium trioxide. - Outcome: This route yields 2-(6-methoxynaphthalen-1-yl)acetic acid, a close analog, with high purity and yield under controlled laboratory conditions.
Hydroperoxide Intermediate Route (Patent US5286902A)
- Step A: Formation of Hydroperoxide Derivative
2-Hydroxy-6-(1-methylethyl)naphthalene is oxidized in the presence of oxygen (or ozone) under controlled pressure (up to 7000 kPa) and temperature (20–140°C, preferably ~75°C) to form a hydroperoxide intermediate. - Step B: Acid-Catalyzed Rearrangement
The hydroperoxide is treated with a mineral acid catalyst (e.g., concentrated HCl) at reflux to convert it into the desired hydroxylated product. - Step C: Extraction and Purification
The reaction mixture is extracted with aqueous alkali (NaOH or KOH) to separate the hydroxy-naphthalene derivative into the aqueous phase, followed by neutralization and crystallization steps. - Step D & E: Further Transformations
The hydroperoxide intermediate can be reacted with other naphthyl derivatives to form epoxide intermediates or related compounds, which can be further converted to the target acid.
One-Pot Synthesis from Halogenated Precursors (Patent CN104230713A)
- Starting Materials: 2-halogenophenylacetic acid derivatives.
- Process:
- Reaction with sodium hydroxide and copper(I) chloride catalyst under high pressure and temperature (e.g., 250°C, 8 hours) in an autoclave.
- Acidification with sulfuric acid followed by reflux with methanol and methylene dichloride to yield 2-(2-hydroxyphenyl)methyl acetate derivatives.
- Yield & Purity: High yields (92–95%) and purity (~96–97%) are reported. This method demonstrates an efficient one-pot approach to hydroxy-substituted phenyl acetic acids, which can be adapted for methoxynaphthalenyl analogs.
Purification Techniques
- Crystallization: The acid is commonly crystallized from ethanol/water mixtures (1:9 v/v) with activated charcoal treatment to remove impurities. Alternative solvents include pure water or xylene.
- Drying: Vacuum drying over silica gel in the dark and storage at low temperature (-20°C) are recommended to preserve compound stability.
- Lactone Formation: The compound readily forms a cyclic lactone, which can be an important consideration during purification and storage.
Data Tables Summarizing Preparation Parameters
| Preparation Step | Conditions / Reagents | Temperature | Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Reaction | 6-Methoxy-2-naphthaldehyde + MeMgBr | Room temp to reflux | Atmospheric | High | Followed by oxidation step |
| Oxidation | KMnO4 or CrO3 | Ambient to reflux | Atmospheric | High | Converts alcohol to carboxylic acid |
| Hydroperoxide Formation | O2 or O3, solvent, base | 20–140°C (opt. 75°C) | Up to 7000 kPa | 10–35% conversion preferred | Controlled to avoid decomposition |
| Acid-Catalyzed Rearrangement | Concentrated HCl or H2SO4 | Reflux (~75°C) | Atmospheric | Quantitative after hydroperoxide consumption | Key step for hydroxy acid formation |
| One-Pot Halogenated Route | NaOH, CuCl, autoclave | 250°C | 10-11 kg/cm² | 92–95% | Efficient, high purity |
| Crystallization | EtOH/H2O (1:9 v/v), activated charcoal | Ambient | Atmospheric | Purity >95% | Essential for product purity |
Research Outcomes and Applications
- The synthetic methods described have been optimized for high yield and purity, enabling the compound's use in pharmaceutical research, particularly as an intermediate in anti-inflammatory drug synthesis (e.g., naproxen analogs).
- The hydroperoxide intermediate method provides a scalable industrial route with controlled oxidation steps to minimize side reactions and maximize product stability.
- One-pot halogenated phenylacetic acid syntheses demonstrate versatility and efficiency, potentially adaptable to methoxynaphthalenyl analogs for streamlined production.
- Purification protocols ensure the compound's chemical stability, crucial for its use in biological assays and further chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carboxylic acid group can produce naphthyl alcohols .
Scientific Research Applications
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Key Observations
- Synthetic Yields : The target compound’s synthesis via ester hydrolysis achieves ~78% yield , comparable to phenylacetic acid derivatives but lower than Grignard-based routes for 6-methoxy analogs (~86%) .
- Crystallography : Naproxen derivatives (e.g., 2-(6-methoxynaphthalen-2-yl)propionic acid) exhibit well-defined crystal packing due to methoxy and carboxylic acid interactions , suggesting similar stability for the target compound.
Biological Activity
2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid is a naphthalene derivative that has garnered attention due to its potential biological activities , particularly its antimicrobial and anti-inflammatory properties. This article reviews the current understanding of the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a hydroxyl group and a methoxy group attached to the naphthalene ring, which significantly influences its chemical behavior and biological activity. Specifically, the hydroxyl group enhances solubility in polar solvents, while the methoxy group contributes to its electronic properties, making it an interesting candidate for pharmacological applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit certain bacterial and fungal strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve interference with microbial cell functions, although specific pathways require further investigation .
Anti-inflammatory Effects
The compound has also demonstrated significant anti-inflammatory activity. Research indicates that it may modulate enzyme activities involved in inflammatory pathways, potentially inhibiting enzymes such as phospholipase A2 (PLA2), which plays a crucial role in inflammatory responses .
A case study investigating the compound's effect on inflammatory markers showed a reduction in pro-inflammatory cytokines when tested in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Mechanistic Insights
Research into the mechanisms by which this compound exerts its effects is ongoing. Initial findings suggest that it may interact with specific biological targets, including various enzymes and receptors involved in inflammation and microbial resistance. For instance, studies have indicated that the compound may inhibit PLA2 activity, which is critical for the production of pro-inflammatory mediators .
Future Directions
Further research is needed to fully elucidate the molecular pathways involved in the biological activity of this compound. Future studies should focus on:
- In vivo studies : To confirm efficacy and safety in living organisms.
- Mechanistic studies : To identify specific interactions with biological targets.
- Comparative analyses : To assess its activity against structurally similar compounds.
Q & A
Basic: What are the established synthetic routes for 2-Hydroxy-2-(2-methoxynaphthalen-1-yl)acetic acid?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Friedel-Crafts alkylation or nucleophilic substitution to introduce the methoxy group at the naphthalene ring (e.g., using methoxide or alkyl halides).
- Hydroxylation via oxidation or hydrolysis of intermediates (e.g., using KMnO₄ or H₂O₂ under controlled pH).
- Acetic acid side-chain attachment via coupling reactions (e.g., using chloroacetic acid derivatives).
Example protocol from related compounds:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Methoxylation | NaOMe, DMF, 80°C | 65–75 | |
| 2 | Hydroxylation | H₂O₂, AcOH, 50°C | 50–60 | |
| 3 | Acetic acid coupling | ClCH₂COOH, K₂CO₃ | 70–80 |
Basic: Which analytical techniques are critical for characterizing this compound?
Standard methods include:
- HPLC (C18 column, mobile phase: MeCN/H₂O with 0.1% TFA) to assess purity (>98% required for biological studies) .
- FTIR for identifying functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹) .
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
Basic: What biological activities have been preliminarily reported for this compound?
Limited studies on structural analogs suggest:
- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10–50 µM in vitro) via competitive binding .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC 25–50 µg/mL) .
Note: These findings require validation with pure samples and standardized assays.
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
X-ray crystallography of related compounds (e.g., 2-(2-methoxyphenyl)acetic acid) reveals:
- Hydrogen-bonding networks between hydroxyl and carboxylic acid groups (O···O distance: 2.6–2.8 Å) .
- Dihedral angles between naphthalene and acetic acid moieties (20–30°), influencing steric hindrance in enzyme binding .
Researchers should compare experimental data with computational models (DFT) to validate stereoelectronic effects.
Advanced: What challenges arise in optimizing reaction yields during synthesis?
Common issues include:
- Low regioselectivity during methoxylation (e.g., competing substitution at C4 vs. C2 positions). Mitigate via directing groups or protective strategies .
- Oxidative degradation of hydroxyl intermediates. Use inert atmospheres (N₂/Ar) and low-temperature conditions .
- Side-chain racemization during coupling. Employ chiral catalysts (e.g., L-proline derivatives) to retain enantiopurity .
Advanced: How can computational methods predict reactivity and stability?
The ICReDD framework integrates:
- Quantum chemical calculations (e.g., DFT for transition state analysis) to map reaction pathways.
- Machine learning to predict optimal reaction conditions (solvent, catalyst) from existing datasets .
Example application: Screening for hydrolytic stability under physiological pH (4.5–7.4) using pKa calculations.
Advanced: How should researchers address contradictions in biological assay data?
Case study: Discrepancies in COX-2 inhibition (IC₅₀ ±20% across labs):
- Standardize assay protocols : Use identical enzyme sources (e.g., human recombinant COX-2) and controls (celecoxib as reference).
- Validate purity : Confirm compound integrity via LC-MS post-assay to rule out degradation .
- Cross-validate with structural analogs : Compare activity trends across methoxy/hydroxy-substituted derivatives .
Advanced: What regulatory considerations apply to handling this compound?
Safety protocols from SDS data (analogs):
- PPE Requirements : Gloves (nitrile), goggles, and lab coats due to skin/eye irritation risks .
- Storage : Dark, anhydrous conditions (≤4°C) to prevent photodegradation and hydrolysis .
- Waste disposal : Neutralize acidic residues with NaHCO₃ before incineration.
Advanced: How do substituent positions (methoxy vs. hydroxy) impact bioactivity?
Comparative studies on analogs show:
Advanced: What strategies improve enantiomeric resolution for chiral derivatives?
For compounds with α-hydroxy groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
